9,10-dimethyl-12-[4-(pyridin-2-yl)piperazine-1-carbonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring and a pyridine ring. Piperazine rings are common in pharmaceuticals and have various biological activities . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and pyridine rings would add to the complexity as nitrogen can participate in various bonding configurations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The presence of the carbonyl group could allow for nucleophilic addition reactions, while the pyridine ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Molecular Structure
Research has shown the synthesis of closely related compounds to 9,10-dimethyl-12-[4-(pyridin-2-yl)piperazine-1-carbonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one. For instance, Soldatenkov et al. (1996) isolated a compound from the condensation of salicyl aldehyde with acetoacetic ester and methylamine, establishing its molecular structure through x-ray crystallography (Soldatenkov et al., 1996). Another example is the work by Alcock et al. (1988) on the synthesis and coordination chemistry of penta-azamacrocycles with a 1,4-piperazine backbone, contributing to the understanding of such structures (Alcock et al., 1988).
Antimicrobial Activity
Some derivatives closely related to the queried compound have been synthesized and evaluated for antimicrobial activity. Patel et al. (2012) synthesized a series of thiazolidinone derivatives incorporating 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against various bacteria and fungi (Patel et al., 2012). Another study by the same authors in the same year focused on s-Triazine-Based Thiazolidinones as antimicrobial agents, exploring the synthesis of similar compounds (Patel, Patel, Kumari, & Patel, 2012).
Molecular Structure Investigations
Recent research has also focused on the molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Shawish et al. (2021) synthesized two new s-triazine compounds and performed molecular structure investigations, which can provide insights into the structural aspects of similar compounds (Shawish et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9,10-dimethyl-12-(4-pyridin-2-ylpiperazine-1-carbonyl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-23-15-17(16-7-3-4-8-18(16)30-23)20(21(28)25(23)2)22(29)27-13-11-26(12-14-27)19-9-5-6-10-24-19/h3-10,17,20H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTXNSAWZSJWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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